Furo[3,4-e][1,2,4]triazine-5,7-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
furo[3,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HN3O3/c9-4-2-3(5(10)11-4)8-7-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOKRQRZKZZXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)OC2=O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701375 | |
| Record name | Furo[3,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-94-5 | |
| Record name | Furo[3,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Alkoxylation of Triazinone Precursors
A notable method involves the reaction of triazinone derivatives with phosphoryl chloride (POCl3) to form chlorinated intermediates, which are then treated with alkoxides to introduce alkoxy substituents.
- Example : The synthesis of 8-chloro-2-methylfuro[2′,3′:4,5]pyrrolo[1,2-d]triazine was achieved by refluxing triazinone with POCl3 for 4 hours, followed by neutralization and isolation of the chlorinated product.
- Subsequent reaction with sodium ethoxide in ethanol at 0°C to room temperature, then refluxing for 48 hours, yielded the corresponding 8-ethoxy derivative.
This method highlights the importance of chlorination as an activation step for further nucleophilic substitution.
Hydrolysis and Formylation
Carboxylate derivatives of furo[3,2-b]pyrrole systems can be hydrolyzed under basic conditions (aqueous NaOH) to yield carboxylic acids in good yields (66–80%). These acids can then be subjected to formylation under Vilsmeier-Haack conditions or by decarboxylation with trifluoroacetic acid (TFA) and subsequent reaction with triethyl orthoformate to afford formylated products.
High-Pressure TFA-Catalyzed Synthesis Using Q-Tube Reactor
A recent and innovative approach employs a TFA-catalyzed, high-pressure-assisted synthesis utilizing a Q-tube reactor to prepare related fused triazine derivatives efficiently.
- The method involves condensation reactions of 1-amino-2-imino-4-arylpyridine derivatives with α-keto acids (e.g., pyruvic acid) under high-pressure conditions.
- Trifluoroacetic acid (TFA) acts as a catalyst to enhance the electrophilicity of carbonyl carbons, facilitating nucleophilic addition.
- The Q-tube reactor allows safe, high-pressure heating, which significantly reduces reaction times and improves yields compared to conventional reflux methods.
Key findings from the study include:
| Entry | Solvent | Additive (equiv) | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH | None | 120 | 12 h | 0 |
| 6 | EtOH | AcOH (4) | 120 | 12 h | 48 |
| 10 | EtOH | AcOH (4) + TFA (10 mol %) | 130 | 5 h | 72 |
| 12 | EtOH | AcOH (3) + TFA (10 mol %) | 130 | 5 h | 72 |
| 15 | EtOH | AcOH (2) + TFA (10 mol %), Q-tube reactor | 130 | 40 min | 94 |
- The optimal conditions were found to be EtOH with 3 equivalents of AcOH and 10 mol% TFA at 130 °C.
- The Q-tube reactor under high pressure drastically improved the yield to 94% in just 40 minutes, compared to 72% yield after 5 hours under conventional reflux.
Mechanistic Insights and Role of Additives
- Acetic acid (AcOH) serves dual roles: as a co-solvent enhancing solubility and as a proton donor to activate carbonyl groups.
- TFA further catalyzes the reaction by increasing electrophilicity, facilitating nucleophilic attack by the amino group.
- High pressure in the Q-tube reactor accelerates reaction kinetics and suppresses side reactions, leading to cleaner product profiles.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination with POCl3 | Triazinone + POCl3, reflux 4 h | 4 h | Crude used | Chlorinated intermediate for further reaction |
| Alkoxylation | Chlorotriazine + NaOEt, reflux 48 h | 48 h | Moderate | Substitution of Cl by ethoxy group |
| Hydrolysis of carboxylates | NaOH, aqueous, 1.5-4 h | 1.5-4 h | 66-80 | Conversion of esters to acids |
| Formylation (Vilsmeier-Haack) | Triethyl orthoformate, TFA | Variable | 55-58 | Formylation at specific ring positions |
| TFA-catalyzed Q-Tube synthesis | 1-amino-2-imino-pyridine + pyruvic acid, EtOH, AcOH, TFA, 130 °C | 40 min | 94 | High-pressure, efficient, eco-friendly |
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-e][1,2,4]triazine-5,7-dione: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at different positions on the ring system can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Research indicates that furo[3,4-e][1,2,4]triazine-5,7-dione exhibits significant biological activities:
- Antibacterial Properties : Studies have demonstrated its effectiveness against various Gram-positive bacteria.
- Antitumor Activity : The compound has shown cytotoxic effects against different cancer cell lines by inhibiting specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Its derivatives have been investigated for potential anti-inflammatory applications .
Applications in Medicinal Chemistry
This compound holds promise in several areas of medicinal chemistry:
- Drug Development : Its unique structure allows for the design of new pharmacologically active derivatives that may serve as potential drug candidates.
- Pharmaceutical Intermediates : The compound can be utilized as an intermediate in synthesizing more complex heterocycles with therapeutic significance .
- Targeted Therapy : Research is ongoing to explore its role in targeted drug delivery systems due to its ability to interact with specific biological targets .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific protein kinases involved in cell signaling pathways .
- Antimicrobial Effects : Another research effort reported that this compound showed notable antibacterial activity against Staphylococcus aureus. This finding suggests potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which Furo[3,4-e][1,2,4]triazine-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally related heterocycles, such as pyrazolo-triazines and triazolo-pyrimidines. Below is a comparative analysis based on these analogs:
Table 1: Key Features of Furo[3,4-e][1,2,4]triazine-5,7-dione and Analogous Compounds
Key Observations :
Structural Complexity : Furo-triazine-dione lacks direct analogs in the evidence. Pyrazolo-triazines (e.g., from ) and triazolo-pyrimidines (e.g., from ) share fused heterocyclic frameworks but differ in ring constituents (e.g., pyrazole vs. furan).
Synthetic Routes: Most fused triazines in the evidence are synthesized via cyclization or condensation (e.g., phenylhydrazine derivatives for pyrazolo-triazines ).
Bioactivity: Triazolo-pyrimidines exhibit notable anticancer activity , while 1,2,4-triazines are used in corrosion inhibition . Furo-triazine-dione’s bioactivity remains unexplored in the provided sources.
Biological Activity
Furo[3,4-e][1,2,4]triazine-5,7-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
This compound exhibits a unique fused triazine structure that contributes to its biological activity. The synthesis of this compound typically involves multicomponent reactions or cycloaddition techniques. Recent studies have shown that variations in the substituents on the triazine ring can significantly influence its biological properties. For instance, the incorporation of electron-withdrawing or electron-donating groups can enhance its reactivity and selectivity towards biological targets .
Anticancer Activity
Research has demonstrated that this compound and its derivatives exhibit promising anticancer properties. A study evaluated several synthesized derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). The results indicated that some derivatives showed significant cytotoxic effects at micromolar concentrations .
Table 1: Anticancer Activity of Furo[3,4-e][1,2,4]triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 15 |
| Derivative B | K-562 | 20 |
| Derivative C | MCF-7 | 10 |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Various derivatives were tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Furo[3,4-e][1,2,4]triazine Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Derivative D | S. aureus | 12 |
| Derivative E | E. coli | 8 |
| Derivative F | K. pneumoniae | 15 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microorganisms .
Case Studies
Several case studies have highlighted the potential of Furo[3,4-e][1,2,4]triazine derivatives in drug development:
- Case Study 1 : A derivative was tested for its ability to inhibit CDK2/cyclin E kinase activity. Although initial results showed limited efficacy compared to known inhibitors, modifications to the structure improved binding affinity and selectivity .
- Case Study 2 : In vivo studies demonstrated that certain derivatives reduced tumor growth in xenograft models of breast cancer when administered at specific dosages .
Q & A
Basic Research Question
- ¹H-NMR : Assign peaks to confirm substituent integration (e.g., benzyl protons at δ 4.48–4.62 ppm in compound 33 ) .
- IR Spectroscopy : Identify carbonyl stretches (1640–1654 cm⁻¹) and amine N–H bonds (3429–3431 cm⁻¹) .
- Elemental Analysis : Validate purity (>95% C, H, N content) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for 35 at m/z 408.2) .
How can contradictory data on substituent effects in pharmacological assays be resolved?
Advanced Research Question
Contradictions often arise from:
- Steric vs. Electronic Effects : Bulky substituents (e.g., cyclohexyl in 35 ) may hinder binding despite favorable electronic profiles .
- Assay Variability : Differences in cell lines (e.g., β-catenin inhibition in HEK293 vs. HCT116) can alter IC₅₀ values .
Methodological Approach :
Dose-Response Curves : Repeat assays with standardized protocols.
Molecular Modeling : Compare docking scores (e.g., Glide SP scores) to correlate substituent size/charge with activity .
What strategies are used to enhance the aqueous solubility of hydrophobic Furo-triazine-dione derivatives?
Advanced Research Question
- PEGylation : Attach polyethylene glycol chains to amine groups .
- Salt Formation : Use HCl or sodium salts of carboxylated analogs .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated amines) .
Example : Compound 19 (logP = 2.1) showed improved solubility via methylamine substitution compared to aryl analogs (logP > 3.5) .
How can computational methods guide the design of Furo-triazine-dione inhibitors?
Advanced Research Question
- Docking Studies : Identify key binding residues (e.g., β-catenin/TCF4 interactions using PyMOL) .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity .
- MD Simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories .
What are the challenges in scaling up laboratory-scale synthesis to gram quantities?
Advanced Research Question
- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., DMF/ethanol for compound 6a ) .
- Exothermic Reactions : Control temperature during aminoguanidine cyclization to avoid decomposition .
- Yield Loss : Multi-step reactions (e.g., 3-step synthesis of 35 ) accumulate ~30% yield loss; optimize one-pot procedures .
How do structural modifications impact the compound’s stability under physiological conditions?
Advanced Research Question
- pH Sensitivity : Electron-withdrawing groups (e.g., –NO₂) reduce stability in acidic environments .
- Metabolic Degradation : Fluorobenzyl substituents (e.g., in 37 ) resist CYP450 oxidation better than alkyl chains .
Experimental Validation : - HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) .
- Plasma Stability Assays : Measure half-life in human plasma at 37°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
